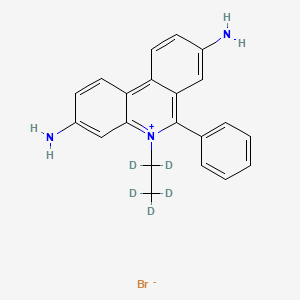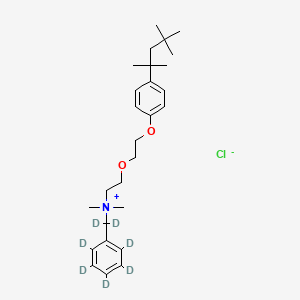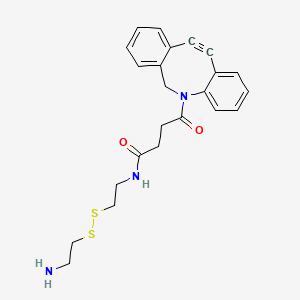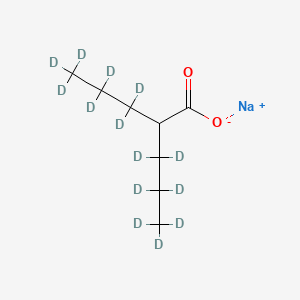
Valproic acid-d14 (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
戊酸-d14 (钠盐) 是戊酸 (钠盐) 的氘标记衍生物。戊酸是一种支链短链脂肪酸,主要用作抗惊厥药和情绪稳定剂。 戊酸-d14 (钠盐) 中的氘标记增强了其稳定性,并允许在代谢研究中更精确地追踪 .
准备方法
合成路线和反应条件: 戊酸-d14 (钠盐) 的合成涉及戊酸的氘化。此过程通常包括在氘化剂存在下用氘原子交换氢原子。 反应条件通常涉及使用重水 (D2O) 和合适的催化剂,在受控温度和压力下 .
工业生产方法: 戊酸-d14 (钠盐) 的工业生产遵循类似的原则,但规模更大。该过程涉及反应物通过反应器的连续流动,在反应器中发生氘化。 然后通过结晶或蒸馏提纯产物,以获得高纯度的戊酸-d14 (钠盐) .
化学反应分析
反应类型: 戊酸-d14 (钠盐) 经历各种化学反应,包括:
氧化: 在氧化剂存在下,戊酸-d14 (钠盐) 可以被氧化形成相应的羧酸。
还原: 还原反应可以将戊酸-d14 (钠盐) 转化为其醇衍生物。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 使用诸如氢化铝锂 (LiAlH4) 等还原剂。
主要产品:
氧化: 产生羧酸。
还原: 产生醇衍生物。
取代: 产生卤代戊酸-d14 衍生物.
科学研究应用
戊酸-d14 (钠盐) 在科学研究中具有广泛的应用:
化学: 用作稳定同位素标记化合物,用于代谢研究,追踪戊酸在生物系统中的途径和相互作用。
生物学: 有助于研究戊酸的药代动力学和药效学,为其吸收、分布、代谢和排泄提供见解。
医学: 用于临床研究,以了解戊酸的治疗效果和副作用,特别是在治疗癫痫和双相情感障碍方面。
作用机制
戊酸-d14 (钠盐) 通过多种机制发挥作用:
抑制组蛋白脱乙酰酶 (HDAC): 戊酸-d14 (钠盐) 抑制 HDAC,导致组蛋白乙酰化增加和基因表达改变。
调节离子通道: 它阻断电压门控钠通道和 T 型钙通道,降低神经元兴奋性。
增强 GABA 能神经传递: 增加大脑中γ-氨基丁酸 (GABA) 的水平,增强抑制性神经传递.
分子靶标和途径:
HDAC: 抑制会导致染色质结构和基因表达发生改变。
离子通道: 阻断钠和钙通道会降低神经元放电。
GABA 能系统: 增强抑制性神经传递,稳定情绪并预防癫痫发作.
相似化合物的比较
戊酸-d14 (钠盐) 与其他类似化合物进行比较,例如:
戊酸 (钠盐): 非氘化形式,广泛用作抗惊厥药和情绪稳定剂。
戊酸半钠盐: 戊酸和戊酸钠的组合,用于类似的治疗目的。
二戊酸钠: 一种包含等量戊酸和戊酸钠的化合物,以其缓释特性而闻名.
独特性: 戊酸-d14 (钠盐) 由于其氘标记而具有独特性,这提供了增强的稳定性,并允许在代谢研究中进行精确追踪。 这使其在需要详细分析戊酸行为的研究环境中特别有价值 .
类似化合物:
- 戊酸 (钠盐)
- 戊酸半钠盐
- 二戊酸钠
属性
分子式 |
C8H15NaO2 |
|---|---|
分子量 |
180.28 g/mol |
IUPAC 名称 |
sodium;3,3,4,4,5,5,5-heptadeuterio-2-(1,1,2,2,3,3,3-heptadeuteriopropyl)pentanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/i1D3,2D3,3D2,4D2,5D2,6D2; |
InChI 键 |
AEQFSUDEHCCHBT-QBFUJCBMSA-M |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)[O-])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H].[Na+] |
规范 SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


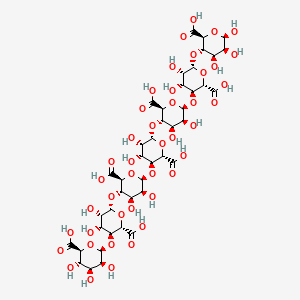
![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
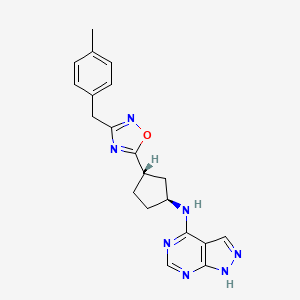


![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
